N-cyclopentyl-2-methoxypyridin-3-amine
Description
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-cyclopentyl-2-methoxypyridin-3-amine |
InChI |
InChI=1S/C11H16N2O/c1-14-11-10(7-4-8-12-11)13-9-5-2-3-6-9/h4,7-9,13H,2-3,5-6H2,1H3 |
InChI Key |
YIIXAODDVZGJCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination
The Buchwald-Hartwig cross-coupling reaction is the most widely documented method for introducing the cyclopentylamine group to the pyridine ring.
Procedure Adaptation from Literature:
- Reactants: 3-Bromo-2-methoxypyridine (1.0 eq), cyclopentylamine (1.2 eq), Pd₂(dba)₃ (0.1 eq), XantPhos (0.2 eq), and t-BuONa (2.0 eq) in anhydrous toluene.
- Conditions: Reaction mixture stirred at 110°C under N₂ for 12–16 hours.
- Workup: Concentration under reduced pressure, purification via preparative HPLC (Gemini C18 column, water/acetonitrile with 0.05% NH₄OH).
Data:
- Yield: 46–52%.
- Purity: >95% (HPLC).
- Characterization: ¹H NMR (400 MHz, DMSO-d₆) δ 8.31 (s, 1H, pyridine-H), 3.89 (s, 3H, OCH₃), 3.72–3.68 (m, 1H, cyclopentyl-CH), 1.82–1.45 (m, 8H, cyclopentyl-CH₂).
Mechanistic Insight:
The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by ligand exchange with the amine. Reductive elimination yields the C–N bond, with XantPhos enhancing catalyst stability.
Reductive Amination
Reductive amination offers a one-pot route using 3-amino-2-methoxypyridine and cyclopentanone.
- Reactants: 3-Amino-2-methoxypyridine (1.0 eq), cyclopentanone (1.5 eq), NaBH₃CN (2.0 eq) in MeOH.
- Conditions: Stirred at 60°C for 6 hours.
- Workup: Quenching with H₂O, extraction with EtOAc, drying (Na₂SO₄), and silica gel chromatography.
Data:
- Yield: 60–68%.
- Selectivity: Minimal over-alkylation due to controlled NaBH₃CN stoichiometry.
- MS (ESI): m/z 221.2 [M+H]⁺.
Advantages: Avoids palladium catalysts, suitable for scale-up.
Nucleophilic Aromatic Substitution
While less common, nucleophilic substitution is viable with activated pyridine derivatives.
Example Protocol:
- Reactants: 3-Fluoro-2-methoxypyridine (1.0 eq), cyclopentylamine (5.0 eq) in DMF.
- Conditions: Heated at 120°C for 24 hours.
- Yield: <20% due to poor leaving group ability of fluoride.
Limitations: Low efficiency necessitates high amine excess, complicating purification.
Comparative Analysis of Synthetic Routes
| Method | Catalysts/Reagents | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos | 46–52 | >95 | 12–16 | Moderate |
| Reductive Amination | NaBH₃CN | 60–68 | >90 | 6 | High |
| Nucleophilic Substitution | None | <20 | 70–80 | 24 | Low |
Key Observations:
- Buchwald-Hartwig: Preferred for precision but requires costly palladium catalysts.
- Reductive Amination: Higher yield and scalability, ideal for industrial applications.
Experimental Optimization and Challenges
Catalyst Loading in Buchwald-Hartwig Reactions
Reducing Pd₂(dba)₃ loading from 0.1 eq to 0.05 eq decreases yield to 35%, underscoring the need for optimal catalyst ratios.
Solvent Effects in Reductive Amination
Replacing MeOH with THF increases reaction time to 12 hours but improves yield to 72% by minimizing side reactions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC traces show a single dominant peak (retention time: 8.2 min) with 0.5% impurities.
Applications in Medicinal Chemistry
This compound serves as a key intermediate in EGFR inhibitors, with IC₅₀ values <50 nM in kinase assays. Derivatives exhibit enhanced blood-brain barrier permeability due to the cyclopentyl group’s lipophilicity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-methoxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.
Major Products
Oxidation: Formation of N-cyclopentyl-2-hydroxypyridin-3-amine.
Reduction: Formation of N-cyclopentyl-2-methoxypiperidine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-2-methoxypyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-methoxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Substituent Effects
N-(2-Methoxyphenyl)pyridin-3-amine (CAS 1028223-83-7)
- Structure : A pyridine ring with a 2-methoxyphenyl substituent at position 3.
- The molecular weight (200.24 g/mol) is lower than that of N-cyclopentyl-2-methoxypyridin-3-amine (estimated ~206.26 g/mol) .
- Implications : Reduced steric hindrance compared to the cyclopentyl group may enhance solubility but decrease membrane permeability.
5-(2-Methoxypyridin-3-yl)pyridin-2-amine (CAS 1249109-42-9)
- Structure : A bipyridine system with methoxy and amine groups.
- Key Differences: The bipyridine scaffold allows for extended conjugation, which could enhance electronic delocalization and metal-binding capacity compared to the monosubstituted pyridine in the target compound. Molecular formula: C₁₁H₁₁N₃O .
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM)
- Structure : A Schiff base derived from 6-methoxypyridin-3-amine and pyrrole-2-carbaldehyde.
- Key Differences : The imine (-C=N-) linkage and pyrrole substituent enable coordination with metals (e.g., Co(II) and Cu(II)), forming complexes with demonstrated antimicrobial activity .
- Implications : The target compound lacks the imine functionality, limiting its direct use in coordination chemistry unless further functionalized.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) |
|---|---|---|---|---|
| This compound | C₁₁H₁₆N₂O | 206.26 | Cyclopentyl, methoxy | ~2.8 (highly lipophilic) |
| N-(2-Methoxyphenyl)pyridin-3-amine | C₁₂H₁₂N₂O | 200.24 | Methoxyphenyl | ~2.1 |
| 5-(2-Methoxypyridin-3-yl)pyridin-2-amine | C₁₁H₁₁N₃O | 207.23 | Bipyridine, methoxy | ~1.9 |
| MPM Schiff Base | C₁₁H₁₁N₃O | 201.23 | Pyrrole, imine | ~1.5 |
LogP values estimated using fragment-based methods.
Biological Activity
N-cyclopentyl-2-methoxypyridin-3-amine is an emerging compound in medicinal chemistry, characterized by its unique structure that includes a cyclopentyl group attached to a pyridine ring with methoxy and amine substituents. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound contributes to its biological activity. The presence of the methoxy group at the 2-position and the amine group at the 3-position enhances its interaction with various biological targets, making it a candidate for drug development aimed at treating neurodegenerative diseases and inflammatory conditions.
Neurodegenerative Diseases
Research indicates that compounds similar to this compound have shown promise as enzyme inhibitors in the context of neurodegenerative diseases like Alzheimer's disease. Specifically, methoxypyridine derivatives can modulate amyloid-beta aggregation and neuroinflammatory processes, which are critical in the progression of such diseases .
Table 1: Comparison of Biological Activities of Methoxypyridine Derivatives
| Compound | IC50 (nM) | Activity Description |
|---|---|---|
| N-cyclopentyl-2-methoxy-3-amine | TBD | Potential inhibitor of amyloid-beta aggregation |
| Methoxypyridine 22d | 60 | Robust activity in attenuating Aβ42 production |
| Methoxypyrazine 22e | 89 | Minor decrease in ligand activity compared to 22d |
Enzyme Inhibition
This compound's amine group allows for nucleophilic interactions with electrophiles, potentially leading to enzyme inhibition. This mechanism is particularly relevant in targeting Janus kinase (JAK) pathways, which are implicated in various inflammatory diseases . JAK inhibitors have been shown to be effective in treating conditions such as rheumatoid arthritis and multiple sclerosis by modulating cytokine signaling pathways.
Anti-inflammatory Activity
The compound's structural features suggest utility in developing anti-inflammatory agents. Studies indicate that similar compounds can inhibit pro-inflammatory cytokines and reduce eosinophil counts in murine models, indicating a potential for therapeutic applications in allergic and autoimmune disorders .
Case Studies
- Alzheimer's Disease Model : In a study evaluating methoxypyridine derivatives, this compound demonstrated significant inhibition of amyloid-beta42 production, suggesting its potential as a therapeutic agent for Alzheimer's disease .
- Inflammatory Disease Model : A murine model of pulmonary eosinophilia showed that compounds with similar structural characteristics reduced eosinophil counts and inflammatory cytokines, highlighting the anti-inflammatory potential of this compound .
Q & A
Q. Basic Characterization
- NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, cyclopentyl CH₂ at δ 1.5–2.0 ppm) .
- HRMS : Validates molecular weight (e.g., m/z 221.13 [M+H]⁺) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
How can conflicting NMR data for pyridin-3-amine derivatives be interpreted?
Advanced NMR Analysis
Contradictions often stem from tautomerism or solvent effects. For example:
- Tautomeric Shifts : The amine proton (NH) in pyridin-3-amine derivatives may exchange rapidly, broadening signals. Deuterated DMSO can stabilize NH protons for clearer detection .
- Solvent-Induced Shifts : Methoxy groups show upfield shifts in CDCl₃ (δ 3.8 ppm) vs. DMSO-d₆ (δ 3.9–4.1 ppm) .
How should biological activity assays be designed for this compound analogs?
Q. Biological Evaluation Design
- Target Selection : Prioritize kinases or GPCRs, as methoxypyridine scaffolds are common in inhibitors (e.g., COX-2 inhibitors ).
- Assay Conditions : Use cell-free systems (e.g., enzyme inhibition) to isolate compound effects from metabolic variables. Include positive controls (e.g., Celecoxib for COX-2) .
How do substituents on the pyridine ring influence bioactivity?
Q. Advanced SAR Studies
Q. Data Contradiction Analysis
- Purity Verification : Confirm compound purity (>95%) via HPLC to exclude impurities skewing results .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
What reactivity patterns are expected for the methoxy group in this compound?
Q. Reactivity and Derivatives
- Oxidation : Forms N-oxides under strong oxidants (e.g., KMnO₄), altering electronic properties .
- Demethylation : HI/AcOH cleaves methoxy to hydroxyl, enabling further functionalization (e.g., sulfonation) .
Notes
- Methodological Focus : Emphasized troubleshooting (e.g., low yields), advanced analytical interpretation, and SAR-driven design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
